dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate
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Overview
Description
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate is a heterocyclic compound that features a pyrrole ring substituted with phenyl and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the condensation of a suitable pyrrole precursor with phenyl-substituted reagents under acidic or basic conditions. For instance, the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride followed by dehydrogenation and esterification can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and various substituted pyrrole compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl 2-methyl-1-phenyl-1H-pyrrole-3,4-dicarboxylate: Differing in the position of the ester groups and additional methyl substitution.
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
Dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
dimethyl 3-phenyl-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)11-8-10(9-6-4-3-5-7-9)12(15-11)14(17)19-2/h3-8,15H,1-2H3 |
InChI Key |
ZRGFMJZVTOHEOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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